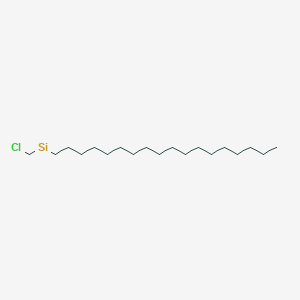
Ctadecylmethylchlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ctadecylmethylchlorosilane is an organosilicon compound with the chemical formula C18H39ClSi. It is a member of the chlorosilane family, which are compounds containing silicon, chlorine, and organic groups. These compounds are widely used in various industrial applications due to their reactivity and ability to form stable bonds with organic and inorganic materials.
Méthodes De Préparation
Ctadecylmethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with a long-chain alkyl halide under anhydrous conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Ctadecylmethylchlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form polysilanes.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common reagents used in these reactions include water, alcohols, alkali metals, and nucleophiles. The major products formed from these reactions are silanols, alkoxysilanes, polysilanes, and substituted silanes .
Applications De Recherche Scientifique
Ctadecylmethylchlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing adhesion.
Nanoparticle Synthesis: Employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications.
Polymer Chemistry: Acts as a cross-linking agent in the production of silicone-based polymers and resins.
Biomedical Applications: Utilized in the development of biocompatible coatings and materials for medical devices
Mécanisme D'action
The mechanism of action of Ctadecylmethylchlorosilane involves its ability to form stable bonds with various substrates through the formation of siloxane linkages. These linkages are formed through the hydrolysis and condensation of the chlorosilane groups, resulting in the formation of a stable silicon-oxygen-silicon network. This network imparts unique properties to the modified materials, such as increased hydrophobicity, chemical resistance, and mechanical strength .
Comparaison Avec Des Composés Similaires
Ctadecylmethylchlorosilane can be compared with other similar compounds, such as:
Methyltrichlorosilane: Used primarily in the production of silicone polymers and resins.
Octadecyltrichlorosilane: Commonly used for surface modification to create hydrophobic surfaces.
Dimethyldichlorosilane: Utilized in the synthesis of silicone elastomers and sealants.
The uniqueness of this compound lies in its long alkyl chain, which provides enhanced hydrophobic properties and improved compatibility with organic materials .
Propriétés
Formule moléculaire |
C19H39ClSi |
|---|---|
Poids moléculaire |
331.0 g/mol |
InChI |
InChI=1S/C19H39ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3 |
Clé InChI |
SLKWOCJQTISFNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si]CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




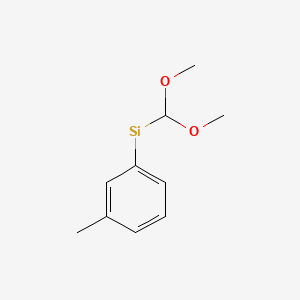
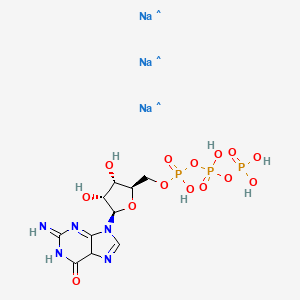
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)
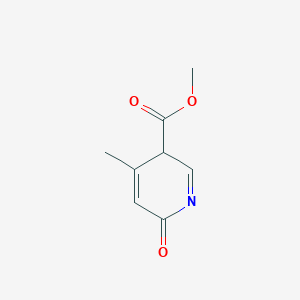
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)


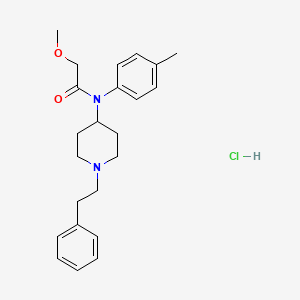

![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
